molecular formula C29H43NO4S B13420021 Avasimibe-13C6

Avasimibe-13C6

Cat. No.: B13420021
M. Wt: 507.7 g/mol
InChI Key: PTQXTEKSNBVPQJ-VEUOAJHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Avasimibe-13C6 is a labeled compound of avasimibe, which is a potent inhibitor of acyl-coenzyme A: cholesterol acyltransferase-1 (ACAT-1). This compound has been studied for its potential therapeutic effects in various diseases, including atherosclerosis and cancer. The labeled version, this compound, is often used in research to track the metabolic pathways and interactions of avasimibe within biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Avasimibe-13C6 involves the incorporation of carbon-13 isotopes into the molecular structure of avasimibe. This process typically starts with the synthesis of the labeled precursor compounds, followed by their incorporation into the final product through a series of chemical reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of labeled reagents and catalysts under controlled conditions to ensure the incorporation of the carbon-13 isotopes.

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. This involves the use of industrial-grade equipment and processes to ensure the efficient and cost-effective production of the labeled compound. The production process must also adhere to strict quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Avasimibe-13C6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s metabolic pathways and interactions within biological systems.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions can vary depending on the specific reaction being studied but typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired reaction outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are typically analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to determine their structures and properties.

Scientific Research Applications

Cholesterol Metabolism and Atherosclerosis

Avasimibe-13C6 has been extensively studied for its effects on cholesterol metabolism. It inhibits acyl-CoA:cholesterol acyltransferase (ACAT), leading to a reduction in cholesterol esterification and foam cell formation, which are critical processes in atherosclerosis development.

Case Study: Atherosclerosis Reduction

In a study involving ApoE*3-Leiden mice, treatment with avasimibe significantly lowered plasma cholesterol levels by 56% and reduced atherosclerotic lesion area by 92% compared to control groups. The study highlighted that avasimibe not only lowered cholesterol but also reduced monocyte adherence to the endothelium and lesion severity, indicating potential for enhanced plaque stability and reduced risk of plaque rupture .

Antitumor Activity

Recent research has revealed the antitumor properties of this compound, particularly in cholangiocarcinoma (CCA). The compound has shown promise in inhibiting tumor growth and cell proliferation through specific molecular pathways.

Case Study: Cholangiocarcinoma

A study demonstrated that avasimibe administration inhibited CCA cell proliferation in a dose-dependent manner both in vitro and in vivo. The mechanism was linked to the inhibition of the FoxM1/AKR1C1 signaling pathway, which is crucial for tumor progression. The results indicated that avasimibe could serve as a therapeutic option for CCA by targeting this pathway .

Drug Interaction Studies

This compound is also utilized in pharmacokinetic studies to assess drug-drug interactions. Its ability to induce cytochrome P450 enzymes, particularly CYP3A4, has been documented.

Case Study: CYP3A4 Induction

In vitro studies showed that avasimibe significantly induced CYP3A4 activity in human hepatocytes, with an EC50 value comparable to known inducers like rifampin. This induction can lead to altered pharmacokinetics of co-administered drugs, making it essential for understanding potential drug interactions during clinical applications .

Mechanistic Insights into Drug Action

The use of this compound allows researchers to trace metabolic pathways and understand the mechanisms underlying its pharmacological effects.

Mechanistic Study: PXR Activation

Research indicated that avasimibe activates the pregnane X receptor (PXR), which regulates the expression of various drug-metabolizing enzymes. This activation was shown to be dose-dependent, with avasimibe being more potent than rifampin at certain concentrations. Understanding these mechanisms is crucial for predicting how avasimibe might interact with other therapeutic agents .

Data Summary

Application AreaKey FindingsReference
Cholesterol MetabolismReduced plasma cholesterol by 56%; 92% reduction in atherosclerotic lesions
Antitumor ActivityInhibited CCA cell proliferation; targeted FoxM1/AKR1C1 pathway
Drug Interaction StudiesInduced CYP3A4 activity; significant implications for drug-drug interactions
Mechanistic InsightsActivated PXR; more potent than rifampin; important for understanding drug metabolism

Mechanism of Action

Avasimibe-13C6 exerts its effects by inhibiting the activity of acyl-coenzyme A: cholesterol acyltransferase-1 (ACAT-1). This enzyme is involved in the metabolism and catabolism of cholesterol, and its inhibition leads to a reduction in cholesterol esterification and accumulation. The molecular targets and pathways involved in this process include the pregnane X receptor, CYP3A4, and P-glycoprotein, among others .

Comparison with Similar Compounds

Avasimibe-13C6 is unique in its ability to inhibit ACAT-1 and its use as a labeled compound for research purposes. Similar compounds include other ACAT inhibitors such as CI-1011 and PD 138142-15, which also target cholesterol metabolism but may have different pharmacokinetic and pharmacodynamic properties . The uniqueness of this compound lies in its labeled form, which allows for detailed tracking and analysis of its metabolic pathways and interactions within biological systems.

Biological Activity

Avasimibe-13C6, a stable isotope-labeled variant of avasimibe, functions as an acyl-coenzyme A:cholesterol acyltransferase (ACAT) inhibitor. This compound is primarily investigated for its potential in lipid-lowering therapies and its effects on cholesterol metabolism and atherosclerosis. The biological activity of this compound has been studied in various experimental models, revealing significant insights into its mechanisms and therapeutic implications.

Inhibition of Cholesterol Esterification

This compound exhibits a potent inhibitory effect on ACAT, which is crucial for the esterification of free cholesterol into cholesteryl esters. The IC50 value for avasimibe is approximately 3.3 μM , indicating its effectiveness in inhibiting cholesterol esterification processes in vitro . This inhibition leads to a reduction in intracellular cholesteryl ester accumulation, promoting free cholesterol utilization for bile acid synthesis.

Effects on Bile Acid Synthesis

Research indicates that this compound enhances bile acid synthesis by increasing the availability of free cholesterol as a substrate for cholesterol 7alpha-hydroxylase, the rate-limiting enzyme in bile acid production. In cultured rat hepatocytes, this compound has been shown to increase bile acid synthesis by 2.9-fold and cholesterol 7alpha-hydroxylase activity by 1.7- to 2.6-fold , depending on the presence of beta-migrating very low-density lipoproteins (betaVLDL) .

Impact on Lipid Profiles

In clinical studies, this compound has demonstrated a capacity to lower plasma cholesterol levels significantly. For instance, in subjects with homozygous familial hypercholesterolemia (HoFH), combined treatment with atorvastatin and avasimibe resulted in a 22% reduction in total cholesterol compared to an 18% reduction with atorvastatin alone . Additionally, triglyceride levels decreased by 24% with combination therapy versus 13% with atorvastatin monotherapy.

Atherosclerosis Studies

A randomized, double-blind trial assessed the impact of this compound on coronary atherosclerosis progression using intravascular ultrasound (IVUS). Patients receiving different doses of avasimibe (50 mg, 250 mg, and 750 mg) did not show significant changes in plaque volume compared to placebo; however, there was a mild increase in LDL cholesterol levels across all treatment groups . This suggests that while avasimibe may not significantly alter atherosclerotic progression, it influences lipid profiles that could have clinical relevance.

Case Studies

  • Case Study 1: Familial Hypercholesterolemia
    • Objective: Evaluate lipid-lowering efficacy.
    • Results: Avasimibe combined with atorvastatin resulted in greater reductions in total cholesterol and triglycerides compared to atorvastatin alone.
    • Conclusion: Avasimibe enhances lipid-lowering effects when used alongside statins.
  • Case Study 2: Atherosclerosis Progression
    • Objective: Assess effects on coronary plaque volume.
    • Results: No significant reduction in plaque volume was observed; however, an increase in LDL was noted.
    • Conclusion: The clinical implications of LDL elevation need further investigation despite the lack of favorable changes in plaque volume.

Summary Table of Key Findings

Study/TrialDose (mg)Total Cholesterol Reduction (%)Triglycerides Reduction (%)LDL Change (%)Key Findings
HoFH StudyAtorvastatin + Avasimibe-22-24+7.8Enhanced lipid reduction
Atherosclerosis IVUS Study50 / 250 / 750Not significantNot significant+1.7No significant plaque volume change

Properties

Molecular Formula

C29H43NO4S

Molecular Weight

507.7 g/mol

IUPAC Name

[2,6-di(propan-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate

InChI

InChI=1S/C29H43NO4S/c1-17(2)22-14-25(20(7)8)27(26(15-22)21(9)10)16-28(31)30-35(32,33)34-29-23(18(3)4)12-11-13-24(29)19(5)6/h11-15,17-21H,16H2,1-10H3,(H,30,31)/i11+1,12+1,13+1,23+1,24+1,29+1

InChI Key

PTQXTEKSNBVPQJ-VEUOAJHMSA-N

Isomeric SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)CC(=O)NS(=O)(=O)O[13C]2=[13C]([13CH]=[13CH][13CH]=[13C]2C(C)C)C(C)C)C(C)C

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OS(=O)(=O)NC(=O)CC2=C(C=C(C=C2C(C)C)C(C)C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.